molecular formula C8H13NO B1442810 4-Cyclopropyl-3,3-dimethylazetidin-2-one CAS No. 180181-72-0

4-Cyclopropyl-3,3-dimethylazetidin-2-one

Cat. No.: B1442810
CAS No.: 180181-72-0
M. Wt: 139.19 g/mol
InChI Key: YAUJPRYRAHUFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3,3-dimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 3,3-dimethylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired azetidinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-3-methylazetidin-2-one: Similar structure but with one less methyl group.

    3,3-Dimethylazetidin-2-one: Lacks the cyclopropyl group.

    4-Cyclopropylazetidin-2-one: Lacks the two methyl groups.

Uniqueness

4-Cyclopropyl-3,3-dimethylazetidin-2-one is unique due to the presence of both the cyclopropyl group and two methyl groups on the azetidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclopropyl-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)6(5-3-4-5)9-7(8)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUJPRYRAHUFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 2
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 3
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 4
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 5
4-Cyclopropyl-3,3-dimethylazetidin-2-one
Reactant of Route 6
4-Cyclopropyl-3,3-dimethylazetidin-2-one

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